molecular formula C12H16N4O2 B4898962 1-(dimethylamino)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione

1-(dimethylamino)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione

Cat. No. B4898962
M. Wt: 248.28 g/mol
InChI Key: NWVYESZCZNAZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(dimethylamino)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione, also known as Phenylpiracetam, is a nootropic drug that is used to enhance cognitive function, memory, and learning ability. It was first synthesized in Russia in 1983 and has been extensively studied since then. Phenylpiracetam is a derivative of Piracetam, which is another nootropic drug that is commonly used to improve cognitive function.

Mechanism of Action

The exact mechanism of action of 1-(dimethylamino)-3-(2-phenylhydrazino)-2,5-pyrrolidinedionetam is not fully understood. It is believed to work by increasing the levels of neurotransmitters such as acetylcholine and dopamine in the brain. This leads to an improvement in cognitive function and memory.
Biochemical and Physiological Effects:
1-(dimethylamino)-3-(2-phenylhydrazino)-2,5-pyrrolidinedionetam has been found to have a number of biochemical and physiological effects. It has been shown to increase blood flow to the brain, which may contribute to its cognitive enhancing properties. It has also been found to increase the levels of certain enzymes in the brain, which may be responsible for its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-(dimethylamino)-3-(2-phenylhydrazino)-2,5-pyrrolidinedionetam has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-established mechanism of action. However, it can be difficult to obtain and may be expensive. In addition, its effects on cognitive function may vary depending on the individual and the dose used.

Future Directions

There are a number of future directions for research on 1-(dimethylamino)-3-(2-phenylhydrazino)-2,5-pyrrolidinedionetam. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in enhancing athletic performance, as it has been found to improve physical endurance and reduce fatigue. Further research is also needed to determine the optimal dose and duration of treatment for 1-(dimethylamino)-3-(2-phenylhydrazino)-2,5-pyrrolidinedionetam.

Scientific Research Applications

1-(dimethylamino)-3-(2-phenylhydrazino)-2,5-pyrrolidinedionetam has been extensively studied for its cognitive enhancing properties. It has been shown to improve memory, learning ability, and attention span. It has also been found to have neuroprotective properties and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(dimethylamino)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-15(2)16-11(17)8-10(12(16)18)14-13-9-6-4-3-5-7-9/h3-7,10,13-14H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVYESZCZNAZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N1C(=O)CC(C1=O)NNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(dimethylamino)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
1-(dimethylamino)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione

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